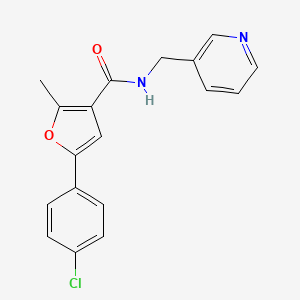
5-(4-chlorophenyl)-2-methyl-N-(3-pyridinylmethyl)-3-furamide
Overview
Description
5-(4-chlorophenyl)-2-methyl-N-(3-pyridinylmethyl)-3-furamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of drugs known as kinase inhibitors, which are designed to inhibit the activity of specific enzymes involved in various cellular processes.
Mechanism of Action
5-(4-chlorophenyl)-2-methyl-N-(3-pyridinylmethyl)-3-furamide works by inhibiting the activity of specific enzymes called Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes play a crucial role in the activation and proliferation of cancer cells and immune cells. By inhibiting these enzymes, 5-(4-chlorophenyl)-2-methyl-N-(3-pyridinylmethyl)-3-furamide can prevent the growth and proliferation of cancer cells and regulate the immune response in autoimmune disorders.
Biochemical and Physiological Effects
5-(4-chlorophenyl)-2-methyl-N-(3-pyridinylmethyl)-3-furamide has been shown to have several biochemical and physiological effects. In preclinical studies, 5-(4-chlorophenyl)-2-methyl-N-(3-pyridinylmethyl)-3-furamide has been shown to inhibit the phosphorylation of BTK and ITK, leading to the inhibition of downstream signaling pathways involved in cancer cell growth and immune cell activation. Additionally, 5-(4-chlorophenyl)-2-methyl-N-(3-pyridinylmethyl)-3-furamide has also been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the pathogenesis of autoimmune disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-(4-chlorophenyl)-2-methyl-N-(3-pyridinylmethyl)-3-furamide is its high selectivity for BTK and ITK, which reduces the risk of off-target effects. Additionally, 5-(4-chlorophenyl)-2-methyl-N-(3-pyridinylmethyl)-3-furamide has shown good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, one of the limitations of 5-(4-chlorophenyl)-2-methyl-N-(3-pyridinylmethyl)-3-furamide is its low solubility, which can make it difficult to formulate for in vivo studies.
Future Directions
There are several future directions for the study of 5-(4-chlorophenyl)-2-methyl-N-(3-pyridinylmethyl)-3-furamide. One potential application is in the treatment of solid tumors, where 5-(4-chlorophenyl)-2-methyl-N-(3-pyridinylmethyl)-3-furamide has shown promising results in preclinical studies. Additionally, 5-(4-chlorophenyl)-2-methyl-N-(3-pyridinylmethyl)-3-furamide could also be combined with other drugs to enhance its therapeutic efficacy. Finally, further studies are needed to understand the long-term safety and efficacy of 5-(4-chlorophenyl)-2-methyl-N-(3-pyridinylmethyl)-3-furamide in clinical settings.
In conclusion, 5-(4-chlorophenyl)-2-methyl-N-(3-pyridinylmethyl)-3-furamide is a promising small molecule inhibitor that has shown potential in the treatment of various diseases, including cancer and autoimmune disorders. While there are still many questions that need to be answered, the preclinical data suggests that 5-(4-chlorophenyl)-2-methyl-N-(3-pyridinylmethyl)-3-furamide could be an important therapeutic agent in the future.
Scientific Research Applications
5-(4-chlorophenyl)-2-methyl-N-(3-pyridinylmethyl)-3-furamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, 5-(4-chlorophenyl)-2-methyl-N-(3-pyridinylmethyl)-3-furamide has shown promising results in inhibiting the growth of cancer cells, particularly in hematological malignancies such as lymphoma and leukemia. Additionally, 5-(4-chlorophenyl)-2-methyl-N-(3-pyridinylmethyl)-3-furamide has also shown potential in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
5-(4-chlorophenyl)-2-methyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-12-16(18(22)21-11-13-3-2-8-20-10-13)9-17(23-12)14-4-6-15(19)7-5-14/h2-10H,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQLVNMGVSWYHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-2-methyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



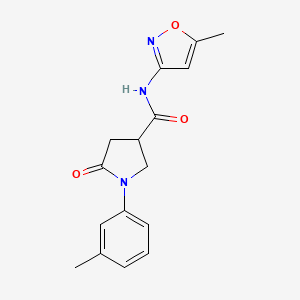
![methyl 2-({[(4-ethyl-5-isopropyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4673048.png)
![N-(4-chloro-2-methylphenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4673056.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-isobutoxybenzamide](/img/structure/B4673072.png)
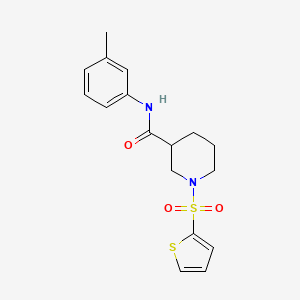
![3-cyclopropyl-4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4673081.png)
![N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4673100.png)
![1-(1-adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B4673106.png)
![N~1~-(2-methoxydibenzo[b,d]furan-3-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4673110.png)
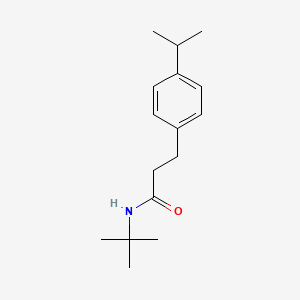
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4673124.png)
![(2,5-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4673132.png)
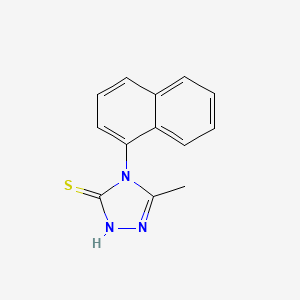
![2-{4-[(5-propyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4673137.png)